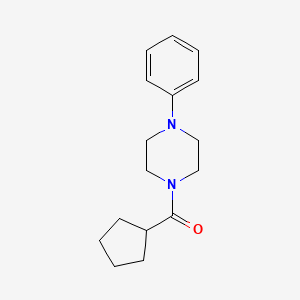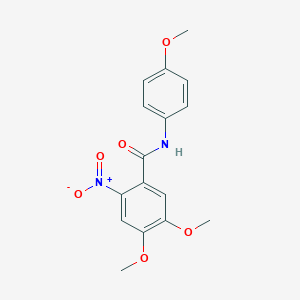![molecular formula C13H15N3O2 B5745396 6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione CAS No. 59776-24-8](/img/structure/B5745396.png)
6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione, also known as DMMPD, is a pyrimidinedione derivative that has been extensively studied for its potential applications in scientific research. DMMPD is a small molecule that has a unique structure and exhibits interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione has been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species (ROS) and has been implicated in various disease processes. 6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione has also been shown to modulate the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant activities, which may make it useful in the treatment of various inflammatory and oxidative stress-related diseases. 6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione has also been shown to have antitumor activity, which may make it useful in the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize and purify. It has also been shown to have a variety of interesting biochemical and physiological effects, which make it a useful tool for studying various physiological processes. However, 6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione also has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with. It also has limited stability, which can make it difficult to store and transport.
Orientations Futures
There are several potential future directions for research on 6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione. One area of research could be the development of new synthesis methods that improve the yield and purity of 6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione. Another area of research could be the investigation of the mechanism of action of 6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione, which could help to identify new targets for drug development. Additionally, further research could be done to explore the potential therapeutic applications of 6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione in various disease processes.
Méthodes De Synthèse
6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione can be synthesized using a variety of methods, including condensation reactions, cyclization reactions, and oxidation reactions. One of the most common methods for synthesizing 6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione is through the reaction of 3,4-dimethylaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction results in the formation of 6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione as a yellow crystalline solid.
Applications De Recherche Scientifique
6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. 6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione has also been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and acetylcholinesterase, which are involved in various physiological processes.
Propriétés
IUPAC Name |
6-(3,4-dimethylanilino)-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-4-5-10(6-9(8)2)14-11-7-12(17)16(3)13(18)15-11/h4-7,14H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCBYCDNGBXOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=O)N(C(=O)N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354629 |
Source


|
| Record name | STK068961 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59776-24-8 |
Source


|
| Record name | STK068961 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B5745318.png)

![1,3-benzodioxole-5-carbaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5745334.png)

![3-[2-(2-chlorophenyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5745346.png)

![methyl N-[4-(diethylamino)benzoyl]glycinate](/img/structure/B5745357.png)


![5-(3-hydroxyphenyl)-8,8-dimethyl-2-[(4-nitrobenzyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B5745375.png)



